1-Amino-1-cyclopropylhex-5-yn-3-one
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Overview
Description
1-Amino-1-cyclopropylhex-5-yn-3-one is an organic compound with the molecular formula C₉H₁₃NO This compound is characterized by the presence of an amino group, a cyclopropyl ring, and a hexynone structure
Preparation Methods
The synthesis of 1-Amino-1-cyclopropylhex-5-yn-3-one involves several steps. One common method includes the introduction of protective groups to amino acids, followed by esterification and alkylation reactions. The cyclopropyl ring is typically formed through intramolecular cyclization reactions. Industrial production methods may involve the use of advanced techniques such as high-pressure reactions and the use of specialized catalysts to improve yield and purity .
Chemical Reactions Analysis
1-Amino-1-cyclopropylhex-5-yn-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups such as halides or alkyl groups.
Scientific Research Applications
1-Amino-1-cyclopropylhex-5-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropylhex-5-yn-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. It may also interact with cellular receptors, influencing signal transduction processes. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Amino-1-cyclopropylhex-5-yn-3-one can be compared with other similar compounds such as:
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexynone derivatives: Studied for their potential biological activities and applications in material science.
The uniqueness of this compound lies in its specific structure, which combines the properties of cyclopropyl, amino, and hexynone groups, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-amino-1-cyclopropylhex-5-yn-3-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-8(11)6-9(10)7-4-5-7/h1,7,9H,3-6,10H2 |
InChI Key |
DRIYBSNGJKQJHA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)CC(C1CC1)N |
Origin of Product |
United States |
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